2-[3-(Difluoromethyl)phenyl]ethanamine;hydrochloride
Description
Properties
IUPAC Name |
2-[3-(difluoromethyl)phenyl]ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F2N.ClH/c10-9(11)8-3-1-2-7(6-8)4-5-12;/h1-3,6,9H,4-5,12H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GULBGQVYKJWEDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)F)CCN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClF2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(difluoromethyl)phenyl]ethanamine;hydrochloride typically involves the introduction of a difluoromethyl group to a phenyl ring followed by the formation of an ethanamine moiety. One common method involves the use of difluoromethylation reagents to introduce the difluoromethyl group onto a phenyl precursor. This can be achieved through electrophilic, nucleophilic, or radical difluoromethylation reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes, which are optimized for high yield and purity. The use of metal-based catalysts and advanced reaction conditions can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-[3-(Difluoromethyl)phenyl]ethanamine;hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The phenyl ring can undergo substitution reactions with various reagents to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethylated phenyl ketones, while substitution reactions can introduce halogen atoms or other functional groups onto the phenyl ring .
Scientific Research Applications
2-[3-(Difluoromethyl)phenyl]ethanamine;hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[3-(Difluoromethyl)phenyl]ethanamine;hydrochloride involves its interaction with specific molecular targets and pathways. The difluoromethyl group can influence the compound’s binding affinity and selectivity towards certain enzymes or receptors. This can result in modulation of biological processes and potential therapeutic effects .
Comparison with Similar Compounds
Structural Comparisons
Key Structural Features:
- Backbone : Ethylamine group (NH₂-CH₂-CH₂-) linked to a substituted phenyl ring.
- Substituents : Difluoromethyl (-CF₂H) at the 3-position of the phenyl ring.
- Salt Form : Hydrochloride improves solubility and crystallinity.
Analogous Compounds:
Lorcaserin Hydrochloride (C₁₁H₁₄ClN·HCl):
- Substituent: 4-Chlorophenyl.
- Activity: Selective serotonin 2C (5-HT₂C) receptor agonist for obesity treatment .
- Structural Difference: Chlorine substituent vs. difluoromethyl; impacts receptor selectivity.
Dopamine Hydrochloride (C₈H₁₁NO₂·HCl): Substituent: 3,4-Dihydroxyphenyl. Activity: Neurotransmitter regulating cognition, mood, and motor function . Structural Difference: Polar hydroxyl groups vs. lipophilic difluoromethyl; alters blood-brain barrier penetration.
25B-NBOMe Hydrochloride (C₁₇H₁₉BrClNO₃): Substituent: 4-Bromo-2,5-dimethoxyphenyl. Activity: Hallucinogenic via serotonin 2A (5-HT₂A) receptor agonism . Structural Difference: Bulky methoxy and bromine groups vs. compact difluoromethyl; influences receptor binding kinetics.
[3-(2,2-Difluoroethoxy)phenyl]methanamine Hydrochloride (C₉H₁₂ClF₂NO): Substituent: Difluoroethoxy (-OCH₂CF₂H). Activity: Not specified, but difluoro groups enhance metabolic stability .
Pharmacological and Functional Comparisons
Key Findings :
- Fluorine Impact : Difluoromethyl groups enhance lipophilicity and resistance to oxidative metabolism compared to chlorinated or hydroxylated analogs .
- Receptor Specificity : Substituent position and size dictate target selectivity. For example, 25B-NBOMe’s bulky substituents favor 5-HT₂A over 5-HT₂C , while lorcaserin’s chlorophenyl group optimizes 5-HT₂C binding .
Physical and Chemical Properties
*LogP (partition coefficient) estimated via computational modeling.
Biological Activity
2-[3-(Difluoromethyl)phenyl]ethanamine;hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, interaction with biomolecules, and therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C9H10ClF2N
- Molecular Weight : 201.63 g/mol
- Structural Features : The compound features a difluoromethyl group attached to a phenyl ring, which is significant for its biological interactions.
The biological activity of 2-[3-(Difluoromethyl)phenyl]ethanamine;hydrochloride primarily involves its interaction with various molecular targets such as enzymes and receptors. The difluoromethyl group enhances the compound's lipophilicity and binding affinity, which may influence several biochemical pathways. Current research is focused on understanding these interactions in greater detail.
Pharmacological Applications
- Neuropharmacology : Preliminary studies suggest that this compound may exhibit neuroprotective effects and could be explored for potential applications in treating neurodegenerative diseases.
- Antidiabetic Potential : Similar compounds have shown promise as DPP-4 inhibitors, which are relevant in managing diabetes. The structure of 2-[3-(Difluoromethyl)phenyl]ethanamine;hydrochloride may allow it to function similarly.
- Anticancer Activity : Investigations into related compounds have indicated potential anticancer properties, warranting further exploration of this compound's efficacy against various cancer cell lines.
Case Study 1: DPP-4 Inhibition
A study on structurally similar compounds demonstrated that certain derivatives exhibited IC50 values as low as 2 nM for DPP-4 inhibition, suggesting that modifications to the difluoromethyl group could enhance activity against this target.
Case Study 2: Neuroprotection
Research has indicated that compounds with similar structural motifs can protect neuronal cells from oxidative stress, highlighting the potential for 2-[3-(Difluoromethyl)phenyl]ethanamine;hydrochloride in neuroprotection strategies.
Comparative Biological Activity Table
| Compound Name | Target | IC50 Value (µM) | Biological Activity |
|---|---|---|---|
| 2-[3-(Difluoromethyl)phenyl]ethanamine;hydrochloride | DPP-4 | TBD | Potential inhibitor |
| Related Compound A | AChE | 0.09 | Strong inhibitor |
| Related Compound B | MAO-B | 27 | Moderate inhibitor |
Research Findings
Recent studies have focused on the synthesis and optimization of derivatives of 2-[3-(Difluoromethyl)phenyl]ethanamine;hydrochloride to enhance its biological activity. The introduction of various substituents has been shown to modulate its interaction with biological targets significantly.
Key Research Findings
- Binding Affinity : The difluoromethyl substituent enhances binding to specific receptors, potentially increasing therapeutic efficacy.
- Selectivity : Modifications in the molecular structure can lead to improved selectivity for desired biological targets, reducing off-target effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
